3,3,8-trimethyl-6-oxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
Overview
Description
The compound “3,3,8-trimethyl-6-oxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile” has a molecular formula of C12H14N2O2. It has an average mass of 218.252 Da and a monoisotopic mass of 218.105530 Da .
Physical and Chemical Properties Analysis
Detailed physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the resources I have access to .Scientific Research Applications
Molecular and Crystal Structure
- Molecular Structure Analysis: Research has explored the molecular and crystal structures of related compounds, such as 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile, which have molecular structures belonging to the C1 symmetry group with heterocyclic rings in a distorted envelope conformation (Jansone et al., 2007).
Corrosion Inhibition
- Corrosion Inhibition in Metals: Various pyrazolopyridine derivatives, including those closely related to the specified compound, have been investigated as potential corrosion inhibitors for metals like mild steel and copper in acidic environments. These studies include both experimental and computational approaches to understand the inhibition mechanisms (Dandia et al., 2013); (Sudheer & Quraishi, 2015).
Neurotropic Activity
- Neurotropic Activity Research: Some derivatives of pyrano[3,4-c]pyridines, including similar compounds, have been synthesized and evaluated for neurotropic activities, showing potential in antagonizing seizures and displaying anxiolytic and antidepressant properties (Dashyan et al., 2022).
Optical and Electronic Properties
- Optical and Electronic Analysis: Studies have been conducted on pyridine derivatives to understand their structural, optical, and junction characteristics, which are crucial for applications in fields like photonics and electronics. These studies include analysis of optical functions and device ideality factors (Zedan, El-Taweel, & El-Menyawy, 2020).
Green Chemistry Synthesis
- Environmentally Friendly Synthesis: Research into green chemistry has led to the development of efficient synthesis methods for related pyrano[3,2-c]pyridine derivatives. These methods focus on atom economy and environmental sustainability (Balalaie, Mehrazar, & Haghighatnia, 2013).
Properties
IUPAC Name |
3,3,8-trimethyl-6-oxo-4,7-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-10-6-16-12(2,3)4-8(10)9(5-13)11(15)14-7/h4,6H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRQZMQBLXFWRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(CC2=C(C(=O)N1)C#N)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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